Cas no 1090921-40-6 (2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline)

2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline 化学的及び物理的性質
名前と識別子
-
- 2-(3-Ethyl-1H-1,2,4-triazol-5-yl)aniline
- Benzenamine, 2-(3-ethyl-1H-1,2,4-triazol-5-yl)-
- 2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline
-
- インチ: 1S/C10H12N4/c1-2-9-12-10(14-13-9)7-5-3-4-6-8(7)11/h3-6H,2,11H2,1H3,(H,12,13,14)
- InChIKey: WWNOHLDYIKDFMZ-UHFFFAOYSA-N
- SMILES: C1(N)=CC=CC=C1C1NN=C(CC)N=1
2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-117213-2.5g |
2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline |
1090921-40-6 | 95% | 2.5g |
$1287.0 | 2023-04-20 | |
Enamine | EN300-117213-0.05g |
2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline |
1090921-40-6 | 95% | 0.05g |
$153.0 | 2023-04-20 | |
Enamine | EN300-117213-0.5g |
2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline |
1090921-40-6 | 95% | 0.5g |
$512.0 | 2023-04-20 | |
Life Chemicals | F2183-1228-1g |
2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline |
1090921-40-6 | 95%+ | 1g |
$491.0 | 2023-09-06 | |
Aaron | AR01E9XZ-1g |
2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline |
1090921-40-6 | 95% | 1g |
$927.00 | 2025-02-10 | |
A2B Chem LLC | AX44587-250mg |
2-(3-Ethyl-1h-1,2,4-triazol-5-yl)aniline |
1090921-40-6 | 95% | 250mg |
$378.00 | 2024-04-20 | |
Aaron | AR01E9XZ-10g |
2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline |
1090921-40-6 | 95% | 10g |
$3907.00 | 2023-12-16 | |
Aaron | AR01E9XZ-5g |
2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline |
1090921-40-6 | 95% | 5g |
$2642.00 | 2023-12-16 | |
1PlusChem | 1P01E9PN-5g |
2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline |
1090921-40-6 | 95% | 5g |
$2414.00 | 2023-12-26 | |
1PlusChem | 1P01E9PN-250mg |
2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline |
1090921-40-6 | 95% | 250mg |
$464.00 | 2023-12-26 |
2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline 関連文献
-
Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
2-(3-ethyl-1H-1,2,4-triazol-5-yl)anilineに関する追加情報
Recent Advances in the Study of 2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline (CAS: 1090921-40-6)
The compound 2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline (CAS: 1090921-40-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine, featuring a 1,2,4-triazole moiety, has demonstrated promising potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthetic pathways, and exploring its pharmacological properties.
One of the key breakthroughs in the study of this compound is its role as a versatile scaffold for drug development. Researchers have successfully synthesized derivatives of 2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline to enhance its bioactivity and selectivity. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* reported the synthesis of novel analogs with improved pharmacokinetic profiles, demonstrating enhanced efficacy against resistant bacterial strains. The study highlighted the compound's ability to inhibit bacterial DNA gyrase, a critical target for antimicrobial agents.
In addition to its antimicrobial properties, 2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline has shown potential in oncology research. A recent preclinical study investigated its inhibitory effects on specific kinase pathways involved in cancer cell proliferation. The results, published in *Cancer Research*, indicated that the compound could selectively target tumor cells while sparing normal cells, suggesting its potential as a lead compound for targeted cancer therapies. Further in vivo studies are underway to validate these findings and assess its safety profile.
The synthetic accessibility of 2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline has also been a focal point of recent research. Advances in green chemistry have enabled the development of more efficient and environmentally friendly synthesis routes. A 2024 study in *Organic Process Research & Development* detailed a scalable, one-pot synthesis method that significantly reduces waste and improves yield, making the compound more viable for large-scale pharmaceutical production.
Despite these promising developments, challenges remain in the clinical translation of 2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further optimization and rigorous testing. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and bring this compound closer to clinical applications.
In conclusion, 2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline (CAS: 1090921-40-6) represents a promising candidate for drug development across multiple therapeutic areas. Continued research into its molecular mechanisms, synthetic optimization, and preclinical evaluation will be critical to unlocking its full potential. The compound's versatility and efficacy underscore its importance in the ongoing quest for novel and effective pharmaceutical agents.
1090921-40-6 (2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline) Related Products
- 2171372-89-5((1r,4r)-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid)
- 2060025-68-3(benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate)
- 887246-76-6(1-benzyl 4-ethyl (2S)-2-aminobutanedioate)
- 63843-42-5(4-(2-Methylphenoxy)piperidine)
- 1708168-63-1(1-(3-Methyl-butyl)-1H-pyrazole-4-carbonitrile)
- 1523558-63-5(2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole])
- 2287289-12-5(1-ethyl-1H-1,2,3-benzotriazol-6-ol)
- 2172117-44-9(3-{(tert-butoxy)carbonylamino}-3-(3,3-difluorocyclobutyl)butanoic acid)
- 1220039-25-7(N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine)
- 895473-94-6(N-4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl-3-(4-fluorobenzenesulfonyl)propanamide)




